![molecular formula C18H17FN4O B11036631 4-Amino-7-(4-fluorophenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11036631.png)

4-Amino-7-(4-fluorophenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

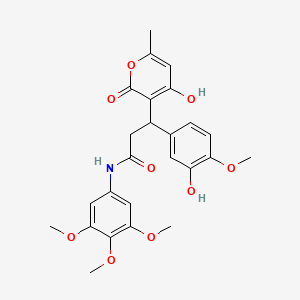

4-Amino-7-(4-Fluorphenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]chinolin-5-on ist eine heterocyclische Verbindung, die zur Klasse der Pyrazolochinoline gehört. Diese Verbindung ist aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen, darunter die pharmazeutische Chemie, Pharmazeutika und Materialwissenschaften, von großem Interesse. Das Vorhandensein der Fluorphenylgruppe und der Pyrazolochinolin-Kernstruktur verleiht dieser Verbindung einzigartige chemische und biologische Eigenschaften.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Amino-7-(4-Fluorphenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]chinolin-5-on umfasst typischerweise mehrstufige Reaktionen ausgehend von leicht verfügbaren Vorläufern. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Pyrazolrings: Dieser Schritt beinhaltet die Reaktion eines geeigneten Hydrazinderivats mit einer α,β-ungesättigten Carbonylverbindung, um den Pyrazolring zu bilden.

Cyclisierung zur Bildung des Chinolinkerns: Das Pyrazolizwischenprodukt unterliegt einer Cyclisierung mit einem geeigneten aromatischen Aldehyd oder Keton, um den Chinolinkern zu bilden.

Einführung der Fluorphenylgruppe: Die Fluorphenylgruppe wird durch eine nucleophile aromatische Substitutionsreaktion eingeführt, typischerweise unter Verwendung eines fluorierten Benzolderivats.

Endgültige Funktionalisierung: Die Amino- und Methylgruppen werden durch Standard-Aminierungs- und Methylierungsreaktionen eingeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs umfassen, um die Ausbeute, Reinheit und Kosteneffizienz zu verbessern. Dazu können die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittliche Reinigungsverfahren und Prinzipien der grünen Chemie gehören, um die Umweltbelastung zu minimieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-(4-fluorophenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

Cyclization to form the quinoline core: The pyrazole intermediate undergoes cyclization with an appropriate aromatic aldehyde or ketone to form the quinoline core.

Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, typically using a fluorinated benzene derivative.

Final functionalization: The amino and methyl groups are introduced through standard amination and methylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Amino-7-(4-Fluorphenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]chinolin-5-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-oxide zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Dihydrochinolinderivaten führen.

Substitution: Die Amino- und Fluorphenylgruppen können an nucleophilen und elektrophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Unter geeigneten Bedingungen werden Reagenzien wie Halogenierungsmittel, Alkylierungsmittel und Acylierungsmittel verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind je nach den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien verschiedene substituierte Chinoline, Dihydrochinoline und Chinolin-N-oxide.

Wissenschaftliche Forschungsanwendungen

4-Amino-7-(4-Fluorphenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]chinolin-5-on hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Medizinische Chemie: Diese Verbindung wird aufgrund ihrer Fähigkeit, mit verschiedenen biologischen Zielen zu interagieren, auf ihr Potenzial als Antikrebs-, antimikrobielles und antivirales Mittel untersucht.

Pharmazeutika: Es dient als Gerüst für die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen.

Materialwissenschaften: Die einzigartigen elektronischen Eigenschaften der Verbindung machen sie für den Einsatz in organischen Elektronik- und optoelektronischen Geräten geeignet.

Biologische Studien: Sie wird als Sonde zur Untersuchung von Enzymmechanismen und Protein-Ligand-Wechselwirkungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von 4-Amino-7-(4-Fluorphenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]chinolin-5-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet, was zur Störung essentieller biologischer Pfade führt. Darüber hinaus kann es mit DNA und RNA interagieren und so die Genexpression und Proteinsynthese beeinflussen.

Wissenschaftliche Forschungsanwendungen

4-Amino-7-(4-fluorophenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has a wide range of scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.

Pharmaceuticals: It serves as a scaffold for the development of new drugs with improved efficacy and reduced side effects.

Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.

Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Wirkmechanismus

The mechanism of action of 4-Amino-7-(4-fluorophenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biological pathways. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Chinolon: Eine weit verbreitete Verbindung mit signifikanter antibakterieller Aktivität.

Fluorchinolone: Eine Klasse von Antibiotika, die für ihre breite antimikrobielle Wirkung bekannt sind.

Pyrazolochinoline: Eine Gruppe von Verbindungen mit unterschiedlichen biologischen Aktivitäten, darunter Antikrebs- und entzündungshemmende Wirkungen.

Einzigartigkeit

4-Amino-7-(4-Fluorphenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]chinolin-5-on ist aufgrund der Kombination des Pyrazolochinolinkerns mit der Fluorphenylgruppe einzigartig, die besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung für die Entwicklung neuer therapeutischer Mittel und die Untersuchung komplexer biologischer Systeme.

Eigenschaften

Molekularformel |

C18H17FN4O |

|---|---|

Molekulargewicht |

324.4 g/mol |

IUPAC-Name |

4-amino-7-(4-fluorophenyl)-1,3-dimethyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |

InChI |

InChI=1S/C18H17FN4O/c1-9-15-17(20)16-13(21-18(15)23(2)22-9)7-11(8-14(16)24)10-3-5-12(19)6-4-10/h3-6,11H,7-8H2,1-2H3,(H2,20,21) |

InChI-Schlüssel |

TULJWYLIYQXOQQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C2=NC3=C(C(=O)CC(C3)C4=CC=C(C=C4)F)C(=C12)N)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopentyl-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)acetamide](/img/structure/B11036563.png)

![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11036571.png)

![Tetraethyl 5',5',7',9'-tetramethyl-6'-(2-methylpropanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036574.png)

![2-(4-benzylpiperidin-1-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B11036583.png)

![2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B11036585.png)

![N-{2-[{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}(thiophen-2-ylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B11036591.png)

![1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B11036598.png)

![4-(2,4-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11036601.png)

![1-{3-[4-(4-Acetylphenyl)piperazino]-3-oxopropyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11036609.png)

![(1Z)-1-{[(2,4-difluorophenyl)amino]methylidene}-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036615.png)

![(1E)-1-[(4-ethoxyphenyl)imino]-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036629.png)

![2-[(2,4-dichlorophenyl)amino]-6-(phenylcarbonyl)-5,6-dihydropyrimidin-4(1H)-one](/img/structure/B11036647.png)